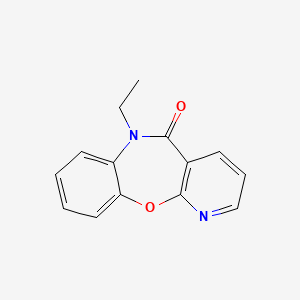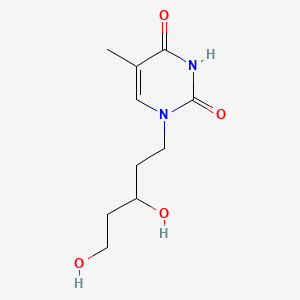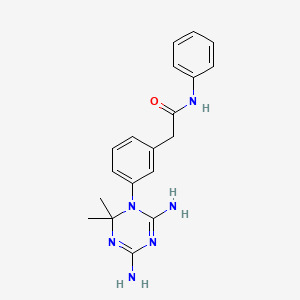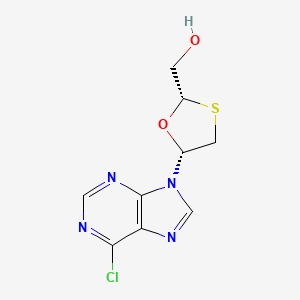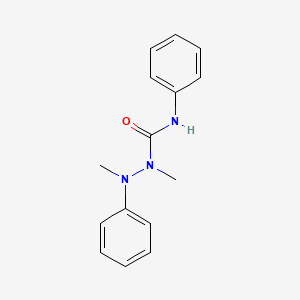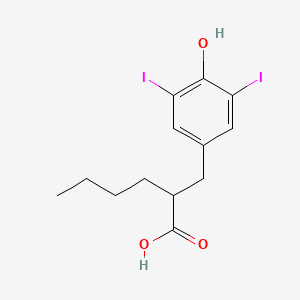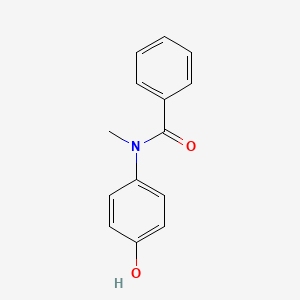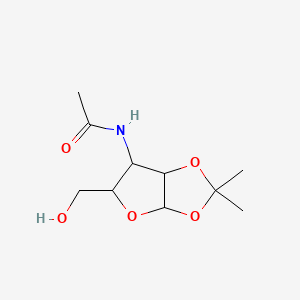
2,3-Dimethyl-7,8-dihydro-10H-(1,3)thiazolo(2,3-b)pteridin-10-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dimethyl-7,8-dihydro-10H-(1,3)thiazolo(2,3-b)pteridin-10-one is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound belongs to the thiazole family, which is characterized by a five-membered ring containing both sulfur and nitrogen atoms. The presence of these heteroatoms imparts distinct chemical properties to the compound, making it a subject of interest in medicinal chemistry and other research areas .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethyl-7,8-dihydro-10H-(1,3)thiazolo(2,3-b)pteridin-10-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2,3-diaminopyridine with a suitable thioamide in the presence of a dehydrating agent. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to facilitate cyclization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions
2,3-Dimethyl-7,8-dihydro-10H-(1,3)thiazolo(2,3-b)pteridin-10-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where reagents like halogens or nucleophiles are used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a catalyst like iron(III) chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines .
Aplicaciones Científicas De Investigación
2,3-Dimethyl-7,8-dihydro-10H-(1,3)thiazolo(2,3-b)pteridin-10-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its antimicrobial, antiviral, and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2,3-Dimethyl-7,8-dihydro-10H-(1,3)thiazolo(2,3-b)pteridin-10-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access .
Comparación Con Compuestos Similares
Similar Compounds
Thiazole: A simpler analog with a similar heterocyclic structure.
Benzothiazole: Contains a fused benzene ring, offering different chemical properties.
Thiamine (Vitamin B1): A naturally occurring thiazole derivative with essential biological functions.
Uniqueness
2,3-Dimethyl-7,8-dihydro-10H-(1,3)thiazolo(2,3-b)pteridin-10-one is unique due to its specific substitution pattern and the presence of both methyl groups and a fused pteridine ring.
Propiedades
Número CAS |
63012-77-1 |
|---|---|
Fórmula molecular |
C10H10N4OS |
Peso molecular |
234.28 g/mol |
Nombre IUPAC |
2,3-dimethyl-7,8-dihydro-[1,3]thiazolo[2,3-b]pteridin-10-one |
InChI |
InChI=1S/C10H10N4OS/c1-5-6(2)12-8-7(11-5)9(15)14-3-4-16-10(14)13-8/h3-4H2,1-2H3 |
Clave InChI |
ONDPRBFCHCGLTO-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N=C2C(=N1)C(=O)N3CCSC3=N2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


